2,2-Difluoroethyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoroethyl sulfamate is a chemical compound with the molecular formula C2H5F2NO3S It is an ester derivative of sulfamic acid, where the hydrogen atoms in the ethyl group are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid 2,2-difluoro-ethyl ester typically involves the reaction of sulfamic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The reaction can be represented as follows:
NH2SO3H+F2C2H4OH→NH2SO3C2H4F2+H2O
Industrial Production Methods
In industrial settings, the production of sulfamic acid 2,2-difluoro-ethyl ester may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2,2-Difluoroethyl sulfamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which sulfamic acid 2,2-difluoro-ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release sulfamic acid, which may then interact with enzymes or other biological molecules. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Sulfamic acid 2,2,2-trifluoro-ethyl ester
- Sulfamic acid 2,2-difluoro-1,1-dimethyl-ethyl ester
- Sulfamic acid 2,2-difluoro-1,1-diphenyl-ethyl ester
Uniqueness
2,2-Difluoroethyl sulfamate is unique due to the presence of two fluorine atoms in the ethyl group, which imparts distinct chemical properties compared to other similar compounds. The fluorine atoms enhance the compound’s stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C2H5F2NO3S |
---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
2,2-difluoroethyl sulfamate |
InChI |
InChI=1S/C2H5F2NO3S/c3-2(4)1-8-9(5,6)7/h2H,1H2,(H2,5,6,7) |
InChI Key |
SSTTUDMGVYAULX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)OS(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.